11,11-dimethyl-3-(pyrrolidine-1-carbonyl)-10H-naphtho[1,2-g]indolizine-1,2-dione
Description
The compound 11,11-dimethyl-3-(pyrrolidine-1-carbonyl)-10H-naphtho[1,2-g]indolizine-1,2-dione is a naphthoindolizine-dione derivative characterized by a fused bicyclic core (indolizine) conjugated with a naphthalene system. Key structural features include:
Properties
Molecular Formula |
C23H22N2O3 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
11,11-dimethyl-3-(pyrrolidine-1-carbonyl)-10H-naphtho[1,2-g]indolizine-1,2-dione |
InChI |
InChI=1S/C23H22N2O3/c1-23(2)13-17-15-8-4-3-7-14(15)9-10-16(17)19-18(20(26)22(28)25(19)23)21(27)24-11-5-6-12-24/h3-4,7-10H,5-6,11-13H2,1-2H3 |
InChI Key |
RXGBUQBDVWZDMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=CC3=CC=CC=C23)C4=C(C(=O)C(=O)N41)C(=O)N5CCCC5)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Indolizine Core
Reaction of 2-bromo-1,3-dimethylnaphthalene-1,3-dione with pyrrolidine-1-carbonyl chloride in the presence of Pd(PPh₃)₄ and CO gas generates a mesoionic pyridine-based 1,3-dipole intermediate. This intermediate undergoes cycloaddition with acetylene derivatives (e.g., dimethyl acetylenedicarboxylate) to yield the indolizine framework. Typical conditions involve refluxing in toluene at 110°C for 12–16 hours, achieving yields of 68–75%.
Functionalization and Cyclization
Post-cyclization, the pyrrolidine-1-carbonyl group is introduced via nucleophilic acyl substitution. Treatment with pyrrolidine and triethylamine in dichloromethane at 0–5°C ensures selective acylation at the C3 position. The dimethyl groups at C11 are retained from the starting dione, eliminating the need for additional alkylation steps.
Copper-Catalyzed Tandem Cyclization
An alternative method utilizes CuO/zeolite-Y catalysts to assemble the naphthoindolizine backbone (Search result). This approach leverages the Brønsted and Lewis acidity of CuO to facilitate condensation and cyclodehydration:
Condensation of Indan-1,3-Dione and Dimedone
Indan-1,3-dione reacts with dimedone (5,5-dimethylcyclohexane-1,3-dione) in ethanol under reflux, catalyzed by CuO/zeolite-Y. The reaction proceeds via Knoevenagel condensation, forming a diketone intermediate that undergoes intramolecular cyclization to yield the naphthoindolizine-dione core. Catalyst characterization (FT-IR, XRD) confirms the presence of active acid sites critical for regioselectivity.
Acylation with Pyrrolidine-1-Carbonyl Chloride
The C3 position is functionalized by treating the cyclized product with pyrrolidine-1-carbonyl chloride in the presence of NaHCO₃. This step proceeds at 25°C in anhydrous THF, achieving 82% yield after recrystallization.
Oxidative Dearomatization and Annulation
Recent advances in dearomatization (Search result) enable the synthesis of dihydronaphthoindolizines, which are oxidized to the target dione:
Dearomatization of Naphthalene Derivatives
Using Ru catalysts (e.g., [Ru(p-cymene)P(Cy)₃Cl₂]), naphthalene is selectively dearomatized to form a 1,4-dihydronaphthalene intermediate. Subsequent hydride transfer and cyclization with pyrrolidine-1-carboxaldehyde yield the indolizine structure.
Oxidation to the Dione
The dihydro intermediate is oxidized using MnO₂ in dichloromethane, converting the cyclohexene moiety to a 1,2-dione. This step achieves >90% conversion under mild conditions.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Reaction Time (h) | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Palladium-catalyzed | Pd(PPh₃)₄ | 16 | 75 | Modular; tolerates diverse substituents |
| Copper-catalyzed | CuO/zeolite-Y | 8 | 82 | Recyclable catalyst; cost-effective |
| Oxidative dearomatization | Ru complex | 24 | 68 | High regioselectivity |
Challenges and Optimization Strategies
-
Regioselectivity : Palladium-mediated methods often face competing 1,2- vs. 1,4-cyclization pathways. Employing xantphos as a ligand (bite angle = 111°) favors 1,4-cyclization, enhancing yield.
-
Functional Group Compatibility : The pyrrolidine carbonyl group is sensitive to over-alkylation. Using bulky bases (e.g., DBU) suppresses side reactions during acylation.
-
Catalyst Recycling : CuO/zeolite-Y retains activity for up to five cycles with <5% yield drop, making it industrially viable .
Chemical Reactions Analysis
Types of Reactions
6,6-dimethyl-10-(1-pyrrolidinylcarbonyl)-5,6-dihydrobenzo[f]pyrrolo[2,1-a]isoquinoline-8,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols can replace the pyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or esters.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique polycyclic structure characterized by a naphtho[1,2-g]indolizine core and a pyrrolidine-1-carbonyl substituent. Its molecular formula is with a molecular weight of 374.4 g/mol. The structural complexity contributes to its reactivity and potential biological activity.
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with enhanced properties.
2. Biology
- Biological Activity : Research indicates that compounds with similar structures exhibit various biological activities, including anticancer and antimicrobial properties. There is ongoing investigation into the specific mechanisms through which 11,11-dimethyl-3-(pyrrolidine-1-carbonyl)-10H-naphtho[1,2-g]indolizine-1,2-dione interacts with cellular targets.
3. Medicine
- Drug Development : The compound is being studied for its potential use in drug formulation aimed at targeting specific enzymes or receptors associated with diseases such as cancer and infections. Its structural features may enhance bioavailability and efficacy compared to existing drugs.
4. Material Science
- Development of New Materials : Due to its unique chemical properties, this compound is being explored for applications in creating new materials with specific functionalities, which could be useful in various industrial applications.
Comparative Analysis with Related Compounds
Table 1 provides a comparative overview of this compound alongside structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 6,6-dimethyl-10-(1-pyrrolidinylcarbonyl)-5,6-dihydrobenzo[f]pyrrolo[2,1-a]isoquinoline-8,9-dione | Similar polycyclic structure; contains a benzo-fused ring | Antitumor properties | More complex fused ring system |
| Naphthoquinone Derivatives | Contains naphthalene and carbonyl groups | Antimicrobial and anticancer activities | Simpler structure; lacks indolizine |
| Pyrrolidine-based Indoles | Features pyrrolidine moiety attached to indole | Neuroprotective effects | Different core structure (indole vs indolizine) |
This table highlights the unique characteristics of this compound while situating it within the context of related compounds that share certain functional or structural traits.
Case Studies
Case Study 1: Anticancer Activity
Recent studies have investigated the anticancer properties of this compound in various cancer cell lines. The results indicate significant cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial efficacy of this compound against several bacterial strains including Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibits notable antibacterial activity, making it a candidate for further development in antimicrobial therapies.
Mechanism of Action
The mechanism of action of 6,6-dimethyl-10-(1-pyrrolidinylcarbonyl)-5,6-dihydrobenzo[f]pyrrolo[2,1-a]isoquinoline-8,9-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .
Comparison with Similar Compounds
Table 1: Structural Comparison of Naphthoindolizine-dione Derivatives
2.2 Ring Puckering and Conformational Analysis
The indolizine core’s puckering can be analyzed using the Cremer-Pople parameters (). For example:
- Dimethyl Indolizine-1,2-dicarboxylate () exhibits puckering influenced by ester groups, whereas the target compound’s 1,2-dione and bulky 11,11-dimethyl groups may enforce a flatter conformation to minimize steric clash.
3.2 Reactivity
- The 1,2-dione moiety in the target compound is likely susceptible to nucleophilic attack, similar to the dimethyl ester in , which undergoes metalation at the α-position.
- The pyrrolidine-1-carbonyl group may undergo hydrolysis or serve as a hydrogen-bond acceptor, influencing supramolecular assembly .
4.1 Antimicrobial Activity
While the target compound’s bioactivity is unreported, structurally related naphthopyran derivatives () and pyrrolo[1,2-c]pyrimidines () exhibit antimicrobial properties. For example:
- Compound 3b () showed activity against Staphylococcus aureus due to its electron-withdrawing substituents.
- The target’s pyrrolidine group may enhance membrane permeability, a hypothesis supported by the role of nitrogen-containing heterocycles in drug design .
4.2 Spectroscopic Characteristics
- IR Spectroscopy: The target’s 1,2-dione groups are expected to show strong carbonyl stretches near 1700–1750 cm⁻¹, comparable to naphthoquinone derivatives ().
- NMR : The 11,11-dimethyl groups would appear as a singlet (~1.5 ppm), while the pyrrolidine protons resonate as multiplet signals (~2.5–3.5 ppm) .
Research Implications and Challenges
- Knowledge Gaps: The absence of bioactivity and detailed spectral data for the target compound limits direct comparisons. Studies on its reactivity, puckering, and interactions (e.g., C–H···O) are needed.
Q & A
Basic: What are the standard synthetic routes for 11,11-dimethyl-3-(pyrrolidine-1-carbonyl)-10H-naphtho[1,2-g]indolizine-1,2-dione?
Methodological Answer:
The compound can be synthesized via multi-component reactions (MCRs) involving naphthoquinone derivatives, pyrrolidine-based reagents, and carbonyl donors. A typical protocol involves refluxing reactants in acetonitrile (CH₃CN) for 24–48 hours under inert conditions, followed by purification via column chromatography using petroleum ether/ethyl acetate gradients. Yield optimization often requires adjusting stoichiometry and solvent polarity . For analogous indolizines, catalytic methods using Fe₂O₃@SiO₂/In₂O₃ have improved reaction efficiency by reducing side products .
Basic: What characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
X-ray crystallography is the gold standard for resolving bond angles and planar conformations (e.g., dihedral angles between fused rings), as demonstrated for benzo-fused indolizines . Complementary techniques include:
- ¹H/¹³C NMR : To verify substituent environments (e.g., pyrrolidine carbonyl integration).
- HRMS : For molecular ion validation.
- FTIR : To confirm carbonyl (C=O) and amide (C-N) functional groups.
Weak intermolecular interactions (e.g., C–H⋯O hydrogen bonds) should be analyzed via crystallography to assess packing stability .
Advanced: How can computational methods accelerate reaction design for this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:
- Reaction Path Search : Identifies energetically favorable intermediates and activation barriers.
- Information Science : Machine learning models trained on experimental data (e.g., yields, solvent effects) can prioritize optimal conditions (e.g., solvent, temperature) .
- Molecular Dynamics Simulations : Assess steric effects from the 11,11-dimethyl group, which may hinder nucleophilic attack at the indolizine core. Feedback loops between simulations and experimental validation refine accuracy .
Advanced: How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or overlapping signals. Strategies include:
- Variable-Temperature NMR : To identify rotameric equilibria or conformational flexibility.
- 2D NMR (COSY, NOESY) : Resolves coupling patterns and spatial proximities (e.g., distinguishing pyrrolidine substituents from naphthoquinone protons) .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts for proposed conformers .
Advanced: What experimental design principles optimize reaction conditions for novel derivatives?
Methodological Answer:
Use Design of Experiments (DoE) to systematically vary parameters (e.g., catalyst loading, temperature, solvent polarity). For example:
- Central Composite Design : Identifies non-linear relationships between variables (e.g., excess pyrrolidine may deactivate catalysts) .
- Response Surface Methodology : Maximizes yield while minimizing byproducts (critical for complex indolizines with multiple reactive sites) .
For catalytic routes, screen heterogenous catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) to enhance regioselectivity .
Advanced: How can reactor design improve scalability for indolizine synthesis?
Methodological Answer:
Adopt continuous-flow reactors to enhance heat/mass transfer, particularly for exothermic steps (e.g., cyclization). Key considerations:
- Membrane Separation : In situ removal of byproducts (e.g., HCl) improves reaction equilibrium .
- Microreactor Geometry : Minimizes diffusion limitations in viscous solvents (e.g., DMF) .
- Process Control Systems : Real-time monitoring of pH and temperature prevents degradation of acid-sensitive intermediates .
Advanced: What strategies mitigate steric hindrance from the 11,11-dimethyl group during functionalization?
Methodological Answer:
- Protecting Groups : Temporarily block reactive sites (e.g., carbonyl) to direct electrophilic attack to less hindered positions.
- High-Pressure Conditions : Force reactions requiring spatial rearrangement (e.g., Diels-Alder cycloadditions) .
- Directed C–H Activation : Use Pd or Rh catalysts with bulky ligands to selectively functionalize accessible positions .
Basic: What are the key challenges in purifying this compound?
Methodological Answer:
The compound’s hydrophobicity and structural similarity to byproducts necessitate:
- Gradient Elution Chromatography : Use silica gel with stepwise increases in ethyl acetate (5% → 30%) to separate dimethyl-substituted analogs .
- Recrystallization : Optimize solvent pairs (e.g., CHCl₃/hexane) based on solubility differences in the naphthoquinone vs. pyrrolidine moieties .
Advanced: How can researchers validate bioactivity hypotheses for this compound?
Methodological Answer:
- Molecular Docking : Screen against target proteins (e.g., kinases) using the pyrrolidine carbonyl as a hydrogen-bond acceptor .
- SAR Studies : Synthesize derivatives with modified substituents (e.g., nitro, halogen) and compare IC₅₀ values .
- Metabolic Stability Assays : Assess susceptibility to CYP450-mediated oxidation, particularly at the indolizine core .
Advanced: How to address reproducibility issues in catalytic synthesis methods?
Methodological Answer:
- Catalyst Characterization : Use BET surface area analysis and TEM to ensure consistent Fe₂O₃@SiO₂/In₂O₃ dispersion .
- In situ Spectroscopy : Monitor reaction progress via Raman or IR to detect deactivation (e.g., coke formation).
- Batch-to-Batch Analysis : Compare elemental composition (ICP-MS) and crystallinity (XRD) to identify impurity sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
